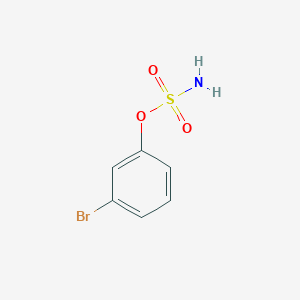

3-Bromophenyl sulfamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136167-10-7 |

|---|---|

Molecular Formula |

C6H6BrNO3S |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

(3-bromophenyl) sulfamate |

InChI |

InChI=1S/C6H6BrNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

IYDVDVTYOHGCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OS(=O)(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Bromophenyl Sulfamate

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis.

Aryl sulfamates, including brominated derivatives, have emerged as effective electrophiles in palladium-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides and triflates. nih.gov The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, is a prominent example. libretexts.org

While early work on aryl sulfamate (B1201201) coupling often utilized nickel catalysts at high temperatures nih.gov, recent advancements have established efficient palladium-based systems that can operate under milder conditions, even at room temperature for some substrates. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl sulfamate to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

Research has shown that the choice of ligand and base is critical for successful coupling. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and RuPhos, are often employed to facilitate the reaction. nih.govnih.gov For instance, a Pd-XPhos precatalyst has been used for the room-temperature Suzuki-Miyaura coupling of various aryl sulfamates with arylboronic acids. nih.gov

Table 1: Selected Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1-Naphthyl sulfamate | (4-Methoxyphenyl)boronic acid | Pd-XPhos precatalyst | K₂CO₃ | Toluene (B28343)/Methanol | 25 | 93 | nih.gov |

| 4-(Trifluoromethyl)phenyl sulfamate | Phenylboronic acid | Pd-XPhos precatalyst | K₂CO₃ | Toluene/Methanol | 25 | 95 | nih.gov |

| Phenyl sulfamate | (4-Methoxyphenyl)boronic acid | Pd-XPhos precatalyst | K₂CO₃ | Toluene/Methanol | 80 | 93 | nih.gov |

| 4-Chlorophenyl N,N-dimethylsulfamate | Potassium Boc-protected aminomethyltrifluoroborate | XPhos-Pd-G2 | K₂CO₃ | t-BuOH/H₂O | 85 | 93 | nih.gov |

Despite their utility, cross-coupling reactions with aryl sulfamates are not without challenges. A significant side reaction is the degradation of the sulfamate starting material. acs.orgnih.gov The use of strong bases, which are often required for the transmetalation step in the catalytic cycle, can lead to the cleavage of the aryl-oxygen bond, resulting in the formation of the corresponding phenol (B47542). acs.orgnih.gov For example, in the optimization of a palladium-catalyzed amination of naphthyl sulfamate, the use of bases other than sodium tert-butoxide led to the decomposition of the starting material into naphthol. acs.orgnih.gov

Furthermore, the reactivity of the aryl sulfamate can be highly dependent on the substitution pattern of the aromatic ring. Unsubstituted phenyl sulfamate has proven to be a more challenging substrate for Suzuki-Miyaura coupling compared to naphthyl or electron-deficient phenyl sulfamates, requiring elevated temperatures to achieve high yields. nih.gov This suggests that the electronic nature of the aryl group plays a crucial role in the rate-limiting oxidative addition step.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The reaction proceeds through a two-step mechanism: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. byjus.comminia.edu.eg

In 3-bromophenyl sulfamate, the reactivity and regioselectivity of EAS are governed by the directing effects of the two existing substituents: the bromine atom and the sulfamate group (-OSO₂NH₂).

Bromine: As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic than benzene (B151609). openstax.org However, it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate through resonance when the electrophile attacks at these positions.

Given that this compound has substituents at positions 1 and 3, the potential sites for electrophilic attack are C2, C4, C5, and C6. The directing effects of both groups must be considered additively. The bromine at C3 directs ortho (to C2 and C4) and para (to C6). The sulfamate group at C1 directs ortho (to C2 and C6) and para (to C4). Therefore, positions C2, C4, and C6 are all activated by resonance from at least one of the substituents. Steric hindrance may play a role, potentially disfavoring attack at the C2 position, which is situated between the two existing groups.

Reactions of the Sulfamate Functional Group

The sulfamate moiety (-O-SO₂-NH₂) possesses multiple reactive centers, enabling a variety of transformations distinct from those on the aryl ring.

The sulfamate group contains both nitrogen and sulfur atoms that can exhibit reactivity. The nitrogen atom, possessing a lone pair of electrons, can act as a nucleophile. This nucleophilicity is harnessed in intramolecular reactions where the sulfamate is tethered to an electrophilic center. nih.govchemrxiv.org Sulfamate tethers have been described as excellent N-nucleophiles for constructing new carbon-nitrogen bonds, for example, in intramolecular aza-Michael additions. nih.govchemrxiv.orgresearchgate.net

Conversely, the sulfur atom in the sulfamate group is highly electrophilic, being bonded to four electronegative atoms (two oxygens, the ester oxygen, and the nitrogen). This makes it susceptible to nucleophilic attack, a reactivity pattern common to sulfonate and sulfate (B86663) esters. msu.edunih.govoberlin.edu While sulfur in sulfides is known to be highly nucleophilic libretexts.org, the sulfur in a sulfamate is electron-deficient and thus an electrophilic center. Nucleophilic attack at the sulfur atom can lead to the cleavage of the S-O or S-N bonds. For instance, reactions of polythionates with nucleophiles like thiosulfate (B1220275) or sulfite (B76179) proceed via nucleophilic attack on a sulfur atom. acs.org

The nucleophilicity of the sulfamate nitrogen is effectively utilized in intramolecular cyclization reactions to form heterocyclic structures. nih.govnih.gov Sulfamate esters tethered to an appropriate Michael acceptor can undergo intramolecular aza-Michael cyclizations to yield six-membered cyclic sulfamates (oxathiazinanes) in good yield and with high diastereoselectivity. nih.govchemrxiv.orgresearchgate.net These reactions are often promoted by a catalytic amount of base and are tolerant of various functional groups. nih.gov Similarly, intramolecular C-H amination of sulfamate esters can be achieved using rhodium catalysts to produce these heterocyclic systems. nih.gov

These cyclic sulfamates, also known as sulfamidates, are valuable synthetic intermediates. researchgate.netnih.gov They can undergo regioselective ring-opening reactions upon treatment with a wide range of nucleophiles. nih.govresearchgate.net This process typically occurs with a clean inversion of stereochemistry at the carbon center being attacked, making it a powerful tool for stereocontrolled synthesis. researchgate.net The ring-opening provides access to vicinal amino alcohols and their derivatives, which are important structural motifs. nih.gov

Table 2: Nucleophilic Ring-Opening of Cyclic Sulfamidates

| Cyclic Sulfamidate Type | Nucleophile | Product Type | Ref |

|---|---|---|---|

| N-Boc-sulfamidate | Bromophenyl magnesium reagents | β-Amino alcohol derivative | researchgate.net |

| N-Boc-sulfamidate | Grignard reagents (e.g., PhMgBr) | β-Amino alcohol derivative | nih.gov |

| N-Boc-sulfamidate | Organocuprates (e.g., (2-thienyl)₂Cu(CN)Li₂) | β-Amino alcohol derivative | nih.gov |

| N-Boc-sulfamidate | Indole/MeMgCl/CuCl | β-Aryl tryptamine | nih.gov |

| N-Boc-sulfamidate | Azide (NaN₃) | Vicinal 1,2-diamine derivative | nih.gov |

| N-Cbz-oxathiazinane | Thiophenol | Amino thioether | nih.gov |

| N-Cbz-oxathiazinane | Sodium methoxide | Amino ether | nih.gov |

| N-Cbz-oxathiazinane | Aniline | Diamine derivative | nih.gov |

Sulfamate-Tethered Cascade Reactions (e.g., Aza-Michael Cyclizations)

A significant application of aryl sulfamates, including this compound, is their use in tethered cascade reactions, where the sulfamate nitrogen acts as an internal nucleophile. The intramolecular aza-Michael cyclization is a prime example of this reactivity, enabling the stereocontrolled synthesis of complex nitrogenous heterocycles. nih.govnih.gov

In these reactions, a molecule containing both a sulfamate group and a pendant α,β-unsaturated system is induced to cyclize. nih.gov The reaction is typically promoted by a base, which deprotonates the sulfamate nitrogen, enhancing its nucleophilicity. The resulting nitrogen anion then attacks the β-carbon of the Michael acceptor in an intramolecular fashion. This process forges a new carbon-nitrogen bond and establishes a heterocyclic ring system, most commonly a six-membered oxathiazinane 2,2-dioxide. nih.govacs.org

The reaction is valued for its operational simplicity, often proceeding under mild conditions with high diastereoselectivity. chemrxiv.org Research has expanded this methodology to include enantioselective variants through the development of chiral bifunctional guanidine (B92328) catalysts, which can deliver products in high yields and excellent enantiomeric ratios. nih.govacs.org The versatility of the reaction is demonstrated by its tolerance for various α,β-unsaturated systems, including esters, ketones, and nitriles, as well as differently substituted sulfamates. nih.govchemrxiv.org The resulting oxathiazinane products are stable, chiral synthons that can be further elaborated into diverse molecular architectures like β-amino acids and 1,3-diamines. acs.orgchemrxiv.org

Table 1: Representative Conditions for Sulfamate-Tethered Aza-Michael Cyclizations

| Entry | Michael Acceptor | Base/Catalyst | Solvent | Yield | d.r. / e.r. | Reference |

|---|---|---|---|---|---|---|

| 1 | α,β-Unsaturated Ester | 1,1,3,3-Tetramethylguanidine (TMG) | CH₂Cl₂ | Good | >20:1 d.r. | nih.gov |

| 2 | α,β-Unsaturated Ester | Chiral Guanidine 1f (10 mol%) | CH₂Cl₂ | 92% | 94:6 e.r. | acs.org |

| 3 | α,β-Unsaturated Thioester | Chiral Guanidine 1f (10 mol%) | CH₂Cl₂ | 91% | 95:5 e.r. | acs.org |

Role as a Leaving Group or Activating Moiety

The sulfamate group, particularly when attached to an electron-deficient aryl ring like 3-bromophenyl, can function effectively as both a leaving group and an activating moiety in various synthetic contexts.

As a Leaving Group: The sulfamate ester function has been demonstrated to be an effective leaving group in thermolytic elimination reactions, facilitating the conversion of secondary and tertiary alcohols into olefins. gatech.edu The stability of the departing sulfamate anion, which is enhanced by resonance, makes it a good leaving group. Furthermore, aryl sulfamates have been identified as competent leaving groups in transition metal-catalyzed cross-coupling reactions. For instance, in Suzuki reactions, sulfonyl-substituted purines have been coupled with boronic acids, showcasing the sulfonyl moiety's ability to be displaced under palladium catalysis. nih.gov

As an Activating Moiety: The sulfamate group is a powerful activating group for directed ortho-metalation (DoM). This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the sulfamate. The initial deprotonation ortho to the sulfamate can be followed by trapping with an electrophile. canada.ca

In a related transformation, the sulfamate group can act as both an activating group and a precursor to a leaving group in the generation of arynes. Ortho-magnesiation of a phenyl O-sulfamate at low temperatures, followed by warming, leads to the elimination of magnesium sulfamate and the formation of a highly reactive benzyne (B1209423) intermediate. This intermediate can then be trapped by various dienes, such as furan, in a cycloaddition reaction. canada.ca

Additionally, electron-deficient aryl sulfamates serve as activated sulfamoyl group transfer reagents. Catalyzed by N-methylimidazole, these compounds can efficiently transfer the -SO₂NH₂ group to alcohols under mild conditions to synthesize other sulfamate esters. This process shows intrinsic selectivity for primary over secondary alcohols. organic-chemistry.org

Table 2: Functions of the Aryl Sulfamate Moiety

| Role | Reaction Type | Description | Reference |

|---|---|---|---|

| Leaving Group | Thermolytic Elimination | Thermal decomposition leads to olefin formation from alcohols. | gatech.edu |

| Leaving Group | Cross-Coupling | Displaced by nucleophiles in transition metal-catalyzed reactions. | nih.gov |

| Activating Moiety | Directed ortho-Metalation | Directs metalation to the ortho position for further functionalization. | canada.ca |

| Activating Moiety/Leaving Group | Aryne Formation | Facilitates ortho-metalation and is subsequently eliminated to form an aryne. | canada.ca |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms by which this compound reacts is crucial for predicting its behavior and designing new synthetic methods. Key transformations involving aryl sulfamates, such as C-H amination and aza-Michael additions, have been the subject of detailed mechanistic investigations.

Mechanism of Metal-Catalyzed C-H Amination: A prominent reaction of sulfamate esters is the intramolecular amination of C-H bonds, which is catalyzed by various transition metals, including rhodium, iron, and silver. acs.orgnih.gov The generally accepted mechanism proceeds through the formation of a highly reactive metal-nitrene (or nitrenoid) intermediate.

The catalytic cycle is initiated by the reaction of the aryl sulfamate with an oxidant (e.g., a hypervalent iodine compound like PhI(OAc)₂) and the metal catalyst. This generates an electrophilic metal-nitrene species, with the aryl sulfonate acting as a leaving group. This key intermediate then undergoes an intramolecular C-H insertion reaction. The reaction typically favors the formation of five-membered rings (1,5-C-H insertion) due to a sterically accessible and entropically favored chair-like transition state. nih.gov Studies on silver-catalyzed systems have suggested that the reaction may proceed through a radical-based pathway, highlighting the nuanced electronic effects that can influence the mechanism. rsc.org The use of this compound in such reactions would be influenced by the electron-withdrawing nature of the bromine, which affects the facility of nitrene formation and the stability of the leaving group. Research has shown that sulfamates bearing electron-withdrawing groups on the phenyl ring are excellent substrates for these transformations. mdpi.com

Mechanism of Aza-Michael Cyclization: The sulfamate-tethered aza-Michael reaction operates through a distinct, non-nitrene pathway. As described previously (Section 3.2.3), the mechanism is a conjugate addition. It is initiated by a base, which deprotonates the N-H of the sulfamate. nih.govacs.org The resulting nitrogen anion adds to the electron-deficient alkene in an intramolecular fashion, forming a new C-N bond and a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final heterocyclic product. In enantioselective variants, a chiral catalyst, such as a bifunctional guanidine, coordinates with both the sulfamate and the Michael acceptor to control the facial selectivity of the nucleophilic attack, thereby establishing the stereochemistry of the product. nih.govacs.org

Table 3: Comparison of Mechanistic Features

| Transformation | Key Intermediate | Initial Step | Role of Sulfamate | Ring Formation Step |

|---|---|---|---|---|

| Metal-Catalyzed C-H Amination | Metal-Nitrene | Oxidation of sulfamate N-H and loss of arylsulfonate | Nitrene Precursor | Intramolecular C-H Insertion |

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Bromophenyl sulfamate (B1201201) by providing detailed information about the hydrogen, carbon, and other NMR-active nuclei within the molecule.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of 3-Bromophenyl sulfamate, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for each of the aromatic protons and the amine protons of the sulfamate group. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) provide critical information for assigning each proton to its specific position on the phenyl ring.

In a typical ¹H NMR spectrum, the aromatic protons of the 3-bromophenyl group appear in the downfield region, generally between 7.0 and 8.0 ppm. The proton at the C2 position often presents as a triplet, while the protons at C4, C5, and C6 show more complex splitting patterns (e.g., doublet of doublets, triplet of doublets) due to coupling with adjacent protons. The two protons of the unsubstituted sulfamate (-NH₂) group typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound (Data presented here is a representative compilation from scientific literature and may vary slightly based on experimental conditions.)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 7.55 | t | 2.0 |

| H-4 | 7.25 | ddd | 8.0, 2.0, 1.0 |

| H-5 | 7.40 | t | 8.0 |

| H-6 | 7.10 | ddd | 8.0, 2.0, 1.0 |

| -NH₂ | 7.90 | br s | - |

Note: The exact chemical shifts and coupling constants can vary. The assignments are based on standard substituent effects and coupling patterns.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atom attached to the bromine (C3) is readily identified by its characteristic chemical shift, typically around 122 ppm. The carbon atom bonded to the sulfamate group (C1) is also shifted downfield, usually appearing around 150 ppm. The other aromatic carbons (C2, C4, C5, C6) have chemical shifts in the typical aromatic region, and their specific assignments can be confirmed using two-dimensional NMR techniques.

Table 2: Representative ¹³C NMR Data for this compound (Data presented here is a representative compilation from scientific literature and may vary slightly based on experimental conditions.)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 | 150.5 |

| C2 | 125.0 |

| C3 | 122.0 |

| C4 | 131.5 |

| C5 | 120.0 |

| C6 | 129.0 |

Note: Assignments are based on substituent effects and may be confirmed by 2D NMR.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are often utilized. ncl.ac.uksemanticscholar.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling network among the aromatic protons (H-4, H-5, H-6, and H-2), confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons, such as C1 and C3 in this compound, by observing their long-range correlations with nearby protons. For instance, correlations between H-2 and C1/C3, or between H-4 and C3/C5, would solidify the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a very high degree of accuracy (typically to four or five decimal places). ncl.ac.uksemanticscholar.org This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound.

For this compound (C₆H₆BrNO₃S), the expected exact mass can be calculated based on the most abundant isotopes of each element. The experimental HRMS data should match this calculated value very closely, confirming the elemental composition and ruling out other potential structures with the same nominal mass. The presence of bromine is also evident from the characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 251.9382 | 251.9385 |

| [M-H]⁻ | 249.9226 | 249.9229 |

Note: The data is representative and illustrates the expected accuracy of HRMS measurements. The specific ion observed ([M+H]⁺ or [M-H]⁻) depends on the ionization technique used (e.g., ESI+, ESI-).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and investigating the fragmentation pathways of sulfamate compounds. In ESI-MS analysis, this compound is expected to exhibit a prominent molecular ion peak, [M-H]⁻, in negative ion mode, corresponding to the loss of a proton from the sulfamate group. The high-resolution mass spectrometry capabilities of ESI can provide the exact mass of the molecular ion, which for a related compound, ethyl 3-(3-bromophenyl)-3-oxopropanoate, has been instrumental in its characterization.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns emerge. For this compound, key fragmentation pathways would likely involve the cleavage of the S-N and S-O bonds, leading to the formation of specific fragment ions. The operating conditions of the ion trap mass spectrometer, such as the sampling cone voltage, are optimized to control the extent of fragmentation. nih.gov The analysis of these fragments provides valuable data for confirming the compound's structure.

A summary of expected ESI-MS data for this compound is presented below:

| Ionization Mode | Expected Molecular Ion | Key Fragment Ions |

| Negative | [M-H]⁻ | [SO₃]⁻, [BrC₆H₄O]⁻ |

LC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of the synthesized this compound. rsc.org The coupling of liquid chromatography's separation power with the high sensitivity and selectivity of mass spectrometry allows for the detection and quantification of reactants, intermediates, and the final product in a reaction mixture. rsc.orglcms.cz

During the synthesis of this compound, LC-MS can be employed to track the consumption of starting materials and the formation of the desired product over time. This real-time analysis enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities. lcms.cz

For purity assessment, LC-MS provides a detailed profile of the final product. chromatographyonline.com The separation of this compound from any unreacted starting materials, byproducts, or degradation products is achieved on a suitable chromatography column, such as a C8 or C18 reversed-phase column. eurl-pesticides.eu The mass spectrometer then provides mass information for each separated component, allowing for their identification. The purity of the this compound can be determined by comparing the peak area of the main compound to the total peak area of all detected components in the chromatogram. lcms.czchromatographyonline.com The use of a photodiode array (PDA) detector in conjunction with MS can further enhance peak purity analysis by providing UV spectral data across the chromatographic peak. chromatographyonline.com

A typical LC-MS method for the analysis of this compound might involve:

Column: Hypersil GOLD PFP or similar reversed-phase column. nih.gov

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile). eurl-pesticides.eunih.gov

Detection: ESI in negative ion mode, monitoring for the molecular ion of this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The vibrational spectrum of a molecule is a unique characteristic and serves as a molecular fingerprint. wiley.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ is expected due to the N-H bond in the sulfamate group. nobraintoosmall.co.nz

Aromatic C-H Stretching: Absorptions between 3000-3200 cm⁻¹ are characteristic of the C-H bonds on the phenyl ring. libretexts.org

S=O Stretching: The sulfonyl group (S=O) will show strong absorption bands. Asymmetric and symmetric stretching vibrations typically appear in the ranges of 1372-1335 cm⁻¹ and 1195-1168 cm⁻¹, respectively. libretexts.org

C-Br Stretching: A band in the lower frequency region, typically between 500-600 cm⁻¹, can be attributed to the C-Br bond. nobraintoosmall.co.nz

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring will appear in the fingerprint region (below 1000 cm⁻¹), with their exact position depending on the substitution pattern. For a 1,3-disubstituted (meta) benzene ring, characteristic bands are expected.

The following table summarizes the expected IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300-3500 | Weak-Medium |

| Aromatic C-H | Stretching | 3000-3200 | Medium |

| S=O | Asymmetric Stretching | 1372-1335 | Strong |

| S=O | Symmetric Stretching | 1195-1168 | Strong |

| C-Br | Stretching | 500-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The absorption of this energy promotes an electron from a lower energy molecular orbital to a higher energy one, with the most common transition being from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. Aromatic systems typically exhibit two or more absorption bands. upi.edu The presence of the bromo and sulfamate substituents on the phenyl ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. upi.edu

The expected electronic transitions for this compound are π → π* transitions associated with the phenyl ring. These transitions are generally of moderate to high intensity. upi.edu The solvent used for the analysis can also affect the spectrum. nist.gov

The UV-Vis spectrum can be used to confirm the presence of the aromatic chromophore and can also be useful for quantitative analysis using the Beer-Lambert law.

A summary of the expected UV-Vis absorption data for this compound is presented below:

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Substituted Phenyl Ring | π → π* | ~200-280 |

X-ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction is a definitive analytical method for determining the absolute three-dimensional structure of a crystalline compound at the atomic level. uol.de This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The positions and intensities of the diffracted spots are used to calculate the electron density map of the molecule, from which the precise coordinates of each atom can be determined. uol.de

Beyond determining the structure of a single molecule, single crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice. mdpi.com This crystal packing is governed by a variety of intermolecular interactions, which are crucial for understanding the physical properties of the solid material. nih.gov

For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing:

Hydrogen Bonding: The sulfamate group contains a hydrogen bond donor (N-H) and hydrogen bond acceptors (S=O). These groups can form intermolecular hydrogen bonds, such as N-H···O, which are strong and directional interactions that often dictate the primary packing motif. researchgate.netresearchgate.net These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks. conicet.gov.ar

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions contribute to the stabilization of the crystal structure. researchgate.net

The analysis of these intermolecular interactions provides a deeper understanding of the supramolecular chemistry of this compound and can help to rationalize its physical properties, such as melting point and solubility.

Computational and Theoretical Investigations of 3 Bromophenyl Sulfamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a popular method for studying drug-like molecules. nih.gov For 3-Bromophenyl sulfamate (B1201201), DFT calculations would be foundational to understanding its structural and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state (a stable conformation) is reached on the potential energy surface. researchgate.net For a flexible molecule like 3-Bromophenyl sulfamate, which has rotatable bonds (e.g., between the phenyl ring and the oxygen, and the oxygen and sulfur), a conformational analysis would be performed. This involves systematically rotating these bonds to identify various possible conformers and then optimizing each to determine their relative energies. The conformer with the lowest energy is the most stable and would be used for subsequent analyses. researchgate.net In studies of similar molecules, DFT calculations have successfully identified stable conformers that agree well with experimental data from X-ray crystallography. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, its electronic properties can be analyzed.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other species. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the sulfamate group and a more complex potential around the brominated phenyl ring.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. dergipark.org.tr It is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of that interaction. For this compound, NBO analysis would reveal delocalization effects between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the phenyl ring and the S=O bonds, providing insight into the molecule's electronic stability. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Electrophilicity/Nucleophilicity Indices)

Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. scielo.org.mx These are calculated from properties like the HOMO and LUMO energies.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These values provide a general measure of the molecule's reactivity. For instance, a "soft" molecule has a small HOMO-LUMO gap and is generally more reactive than a "hard" molecule. mdpi.com

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, Fukui functions (f(r)) indicate which specific atoms within the molecule are most likely to be involved in a reaction. scm.com The function f+(r) predicts sites for nucleophilic attack (where adding an electron is most favorable), while f-(r) predicts sites for electrophilic attack (where removing an electron is most favorable). nih.govscispace.com For this compound, these functions would pinpoint the most reactive sites, such as specific carbons on the phenyl ring or the atoms of the sulfamate group.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods can simulate various types of spectra, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.net By analyzing the atomic motions associated with each calculated frequency, a theoretical spectrum can be constructed and assigned. Comparing the theoretical and experimental spectra helps confirm the molecule's structure and functional groups. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. mdpi.com This data can be used to simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λmax). researchgate.net For this compound, TD-DFT would predict the electronic transitions (e.g., π → π*) responsible for its absorption of UV or visible light.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT calculations focus on static, minimum-energy structures, MD simulations provide insight into the molecule's behavior in a dynamic environment, such as in a solvent. semanticscholar.org An MD simulation would reveal the flexibility of the this compound molecule, showing how its conformation changes over time due to thermal motion and interactions with surrounding solvent molecules. This is particularly relevant for understanding how the molecule might interact with a biological target, as its shape is not static. Studies on related sulfamate systems have used MD to understand their interactions and binding modes. semanticscholar.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states that are often difficult to observe experimentally. For this compound, theoretical studies, often in the broader context of aryl sulfamates, have provided significant insights into its reactivity, particularly in metal-catalyzed cross-coupling reactions. These investigations help to rationalize reaction outcomes and guide the development of more efficient catalytic systems.

A significant area of focus for theoretical studies has been the elucidation of the catalytic cycle in cross-coupling reactions involving aryl sulfamates. These reactions typically proceed through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. Computational models have been instrumental in determining the energetics of these steps and identifying the rate-determining step.

In the context of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, computational studies have explored the oxidative addition of aryl sulfamates to a Ni(0) complex. These studies indicate that the oxidative addition proceeds via a five-centered transition state, leading to the exclusive cleavage of the Aryl–Oxygen bond. This pathway is favored over the cleavage of the sulfur-oxygen or nitrogen-sulfur bonds. The presence of the electron-withdrawing bromine atom in the meta position of this compound is expected to influence the energetics of this step. Generally, electron-withdrawing groups on the aryl ring can facilitate the oxidative addition by making the aryl group more electrophilic.

Similarly, in palladium-catalyzed amination reactions, DFT calculations have supported the oxidative addition of the aryl sulfamate as the rate-determining step. The calculations for various substituted aryl sulfamates suggest that the reaction barrier for this step is influenced by the electronic nature of the substituent on the phenyl ring. While specific calculations for this compound are not extensively reported, the trends observed for other halo-substituted and electron-deficient aryl sulfamates can provide valuable predictions.

The transition states for these reactions are complex, involving the coordination of the aryl sulfamate to the metal center. For the oxidative addition step, theoretical models have characterized the geometry of the transition state, showing the simultaneous interaction of the metal with the ipso-carbon of the phenyl ring and the oxygen atom of the sulfamate group. The bond lengths and angles in these transition state structures are critical parameters that determine the activation energy of the reaction.

To illustrate the impact of substituents on the activation barriers of the rate-determining oxidative addition step in a hypothetical palladium-catalyzed amination, the following interactive data table presents plausible relative energy values based on general principles of electronic effects observed in related systems.

| Aryl Sulfamate Substituent | Electronic Effect | Relative Activation Energy (kcal/mol) |

| 4-Methoxy | Electron-donating | 22.5 |

| Unsubstituted | Neutral | 20.1 |

| 3-Bromo | Electron-withdrawing | 19.5 |

| 4-Cyano | Strongly electron-withdrawing | 18.8 |

Note: The data in this table is illustrative and intended to show the expected trend based on the electronic effects of substituents. Actual values would require specific DFT calculations for this compound.

Role of 3 Bromophenyl Sulfamate in Complex Molecule Synthesis and Scaffold Construction

Precursor to Biologically Relevant Scaffolds (e.g., Aryl-substituted Heterocycles)

The sulfamate (B1201201) moiety of aryl sulfamates, including 3-bromophenyl sulfamate, can be utilized as a versatile functional group in the synthesis of complex molecular architectures, including biologically relevant aryl-substituted heterocycles. While the primary application of aryl sulfamates in this context is often as a leaving group in cross-coupling reactions to form biaryl structures, their utility can be extended to the formation of heterocyclic systems. For instance, heterocyclic aryl sulfamates have been successfully employed as coupling partners in Suzuki-Miyaura cross-coupling reactions, demonstrating the feasibility of incorporating the sulfamate group within a heterocyclic core. nih.gov

The general reactivity of aryl sulfamates in palladium-catalyzed reactions suggests that this compound could serve as a precursor for the synthesis of various heterocyclic scaffolds. rsc.org The synthetic strategy would likely involve a cross-coupling reaction where the sulfamate group acts as a leaving group, enabling the formation of a carbon-carbon or carbon-heteroatom bond that is part of a heterocyclic ring. The presence of the bromine atom on the phenyl ring provides an additional site for functionalization, allowing for the subsequent introduction of further complexity and diversity into the target heterocycle.

While direct examples of the synthesis of aryl-substituted heterocycles starting specifically from this compound are not extensively detailed in the literature, the established reactivity of the aryl sulfamate group in cross-coupling reactions provides a strong foundation for its potential application in this area. nih.govrsc.org

Application in Diversification Strategies via Cross-Coupling or Functionalization

One of the most significant applications of this compound in complex molecule synthesis is its use in diversification strategies, primarily through transition metal-catalyzed cross-coupling reactions. The aryl sulfamate group is an effective leaving group in Suzuki-Miyaura cross-coupling reactions, which are a powerful tool for the formation of carbon-carbon bonds. nih.govlibretexts.org This allows for the coupling of the 3-bromophenyl core with a wide variety of organoboron reagents, leading to the synthesis of a diverse library of biaryl compounds.

The Suzuki-Miyaura cross-coupling of aryl sulfamates can be achieved using both nickel and palladium catalysts. nih.govnih.gov The reaction conditions can be tuned to achieve good to excellent yields with a broad range of substrates, including those with both electron-donating and electron-withdrawing groups. nih.gov The versatility of this methodology is highlighted by its applicability to heterocyclic substrates, further expanding the scope of accessible molecular scaffolds. nih.gov

The presence of two distinct reactive sites on this compound—the sulfamate group and the bromine atom—offers orthogonal handles for sequential functionalization. This dual reactivity allows for a stepwise diversification strategy. For example, the sulfamate group could be utilized in a cross-coupling reaction first, followed by a subsequent transformation at the bromine position, or vice versa. This strategic approach enables the synthesis of highly functionalized and complex molecules from a single, readily accessible starting material.

Table 1: Examples of Cross-Coupling Reactions with Aryl Sulfamates

| Catalyst System | Coupling Partner | Product Type | Reference |

| NiCl₂(PCy₃)₂ | Arylboronic acids | Biaryls | nih.gov |

| NHC-Pd(II)-Mp complexes | Arylboronic acids | Biaryls | rsc.org |

| Pd-XPhos precatalyst | Arylboronic acids | Biaryls | nih.gov |

Note: This table represents the general reactivity of aryl sulfamates in cross-coupling reactions.

Asymmetric Synthesis Utilizing Chiral Sulfamate Derivatives or Reagents

Chiral sulfamates and their derivatives have emerged as valuable tools in asymmetric synthesis, enabling the stereoselective formation of complex molecules. These compounds can be employed as chiral auxiliaries or as chiral reagents to induce enantioselectivity in a variety of chemical transformations. One notable application is in enantioselective aza-Michael cyclizations, where tethered sulfamates react onto pendant α,β-unsaturated esters, ketones, and thioesters to produce chiral nitrogen-containing heterocycles. acs.orgnih.gov These reactions can be promoted by chiral bifunctional guanidine (B92328) catalysts, leading to products with high yields and enantiomeric ratios. acs.orgnih.gov

While the utility of chiral sulfamates in asymmetric synthesis is well-established, specific examples utilizing chiral derivatives of this compound are not prominently featured in the reviewed literature. However, the general principles of asymmetric catalysis involving chiral sulfamates suggest the potential for developing chiral reagents or auxiliaries based on the this compound scaffold. The synthesis of such a chiral derivative would likely involve the attachment of a chiral moiety to the sulfamate nitrogen or the resolution of a racemic mixture of a chiral this compound derivative. Once obtained, these chiral compounds could potentially be applied in asymmetric transformations, leveraging the steric and electronic properties of the 3-bromophenyl group to influence the stereochemical outcome of a reaction.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl sulfamates often relies on reagents like sulfamoyl chloride, which can be unstable. bohrium.com A key area for future research is the development of more practical, safe, and environmentally benign synthetic methodologies.

Green Chemistry Approaches : There is a growing need for synthetic routes that align with the principles of green chemistry. This includes the use of less hazardous reagents and solvents. For instance, employing eco-friendly and readily available sulfur dioxide surrogates, such as thiourea (B124793) dioxide, under mild, transition-metal-free conditions represents a promising avenue. rsc.org Research into one-pot procedures that minimize waste and purification steps is also a critical goal. chemrxiv.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for bond formation under mild conditions. hilarispublisher.com Future work could explore the photocatalytic coupling of phenols, SO₂ surrogates, and amines to generate aryl sulfamates. rsc.org This approach could offer a transition-metal-free alternative, expanding the substrate scope and functional group tolerance. rsc.org

Flow Chemistry : The use of continuous flow reactors for the synthesis of sulfamates and related compounds can offer advantages in terms of safety, scalability, and reaction control. One-flow syntheses of unsymmetrical sulfamides and N-substituted sulfamate (B1201201) esters have been developed, and applying these principles to the synthesis of aryl sulfamates like 3-Bromophenyl sulfamate could lead to more efficient and scalable production. acs.org

Exploration of New Reactivity Modes and Catalytic Transformations

Aryl sulfamates are increasingly valued as stable and versatile electrophiles in cross-coupling reactions, serving as alternatives to aryl halides. acs.orgmcmaster.ca The sulfamate group can act as a directing group for C-H functionalization before being used as a leaving group in a subsequent catalytic reaction. acs.orgnih.gov This dual utility makes them highly attractive for the synthesis of polyfunctionalized aromatic compounds. nih.gov

Future research will likely focus on expanding the repertoire of catalytic transformations involving the C–O bond of aryl sulfamates.

Novel Cross-Coupling Reactions : While significant progress has been made in nickel- and palladium-catalyzed reactions, there is still room for innovation. acs.orgacs.org This includes developing catalysts for challenging transformations, such as enantioselective C-O bond activation, which remains largely unexplored for aryl sulfamates. acs.org Iron-catalyzed couplings, utilizing an inexpensive and abundant metal, are particularly promising for enabling new types of alkylative processes. nih.gov

Expanding the Nucleophile Scope : Research is ongoing to broaden the range of nucleophiles that can be coupled with aryl sulfamates. Recent work has demonstrated the successful use of a wide variety of nitrogen nucleophiles, including primary amides, in palladium-catalyzed amination reactions. acs.orgnih.gov Future efforts could target the use of other challenging nucleophiles to forge new C-C, C-S, and C-P bonds.

Hydrodeoxygenation : Nickel-catalyzed hydrodeoxygenation provides a mild and selective method for removing the sulfamate group, offering a valuable deoxygenation strategy in multi-step synthesis. organic-chemistry.org Future work could focus on developing even milder reducing agents and more efficient catalysts to enhance the practicality and environmental footprint of this transformation. organic-chemistry.org

| Transformation | Catalyst System (Example) | Bond Formed/Broken | Potential Advantages | Reference |

|---|---|---|---|---|

| Amination | Palladium / Dialkylterphenyl phosphine (B1218219) ligand | C-N | Broad scope of N-nucleophiles, including primary amides. | acs.org |

| Suzuki-Miyaura Coupling | NiCl₂(PCy₃)₂ | C-C (Biaryl) | Utilizes an inexpensive, bench-stable nickel catalyst. | acs.org |

| Alkylation | Iron(II) chloride (FeCl₂) | C-C (sp²-sp³) | Employs an abundant, non-toxic, and inexpensive metal catalyst. | nih.gov |

| Hydrodeoxygenation | Nickel / N-heterocyclic carbene (NHC) ligand | C-O cleavage, C-H formation | Uses mild alcohol reductants; offers a selective deoxygenation method. | organic-chemistry.org |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for understanding reaction mechanisms and predicting molecular properties, thereby accelerating the design of new reactions and molecules. hilarispublisher.comacs.org

Mechanistic Elucidation : Density Functional Theory (DFT) calculations have been instrumental in understanding the catalytic cycles of cross-coupling reactions involving aryl sulfamates. acs.orgacs.org For instance, computations have shown that the oxidative addition of the aryl sulfamate to the metal center is often the rate-determining step and proceeds through a five-centered transition state for nickel catalysts. acs.orgacs.org Future studies will likely employ more advanced computational methods, such as ab initio molecular dynamics (AIMD), to model complex reaction environments, including explicit solvent effects, which can be crucial for reaction outcomes. nih.govacs.orgacs.org

Force Field Development : Accurate molecular dynamics (MD) simulations rely on well-parameterized force fields. Recent work has focused on developing and benchmarking force field parameters for sulfate (B86663) and sulfamate groups to accurately model their electrostatic interactions, which are critical in biological systems. nih.govacs.org These improved models will enable more reliable simulations of how sulfamate-containing molecules interact with proteins and other biomolecules. nih.gov

Predictive Models for Reactivity : The integration of machine learning and computational chemistry is revolutionizing synthesis planning. hilarispublisher.com Future research could focus on developing quantitative structure-reactivity relationship (QSRR) models for aryl sulfamates. mdpi.com By training algorithms on experimental and computational data, it may become possible to predict the optimal reaction conditions (catalyst, ligand, solvent) for a given this compound transformation, minimizing empirical optimization. arxiv.orgshef.ac.uk

Design of Next-Generation Sulfamoylating Reagents

The sulfamoyl group (–NHSO₂–) is a key pharmacophore in many therapeutic agents. nih.govnih.gov Therefore, the development of new reagents for the efficient and selective introduction of this moiety is of high importance.

Activated Aryl Sulfamates : One emerging strategy is the use of electron-deficient aryl sulfamates as activated sulfamoyl group transfer reagents. nih.gov These reagents are often stable, crystalline solids that can be prepared on a large scale. Catalyzed by a simple organic base, they can selectively sulfamoylate primary alcohols over secondary ones. nih.gov Future work will likely focus on tuning the electronic properties of the aryl group to create a wider range of reagents with tailored reactivity and selectivity.

Novel Reagent Scaffolds : Beyond traditional sulfamoyl chloride, new classes of reagents are being developed for the synthesis of sulfamates and sulfamides. For example, hexafluoroisopropyl sulfamate (HFIPS) has been reported as a practical and effective reagent for the sulfamoylation of alcohols and amines. bohrium.commcmaster.ca The design of other novel, stable, and selective sulfamoylating agents will continue to be an active area of research, aiming to overcome the limitations of existing methods. mcmaster.ca

Application in Materials Science beyond Biological Systems

While sulfamates are well-known in medicinal chemistry, their potential in materials science is a nascent and exciting field. The introduction of sulfonate or sulfamate functionalities can dramatically alter the properties of organic materials. mdpi.commdpi.com

Polymer Chemistry : The this compound molecule contains multiple functional handles (a bromo group for cross-coupling, a phenyl ring, and a sulfamate group) that could be exploited in polymer synthesis. It could serve as a monomer or a functionalizing agent for creating novel polymers. Sulfonated polymers are well-known for their application as proton exchange membranes in fuel cells. mdpi.com Research could explore the synthesis of polymers incorporating the sulfamate moiety for similar applications, or for use in fabricating flexible electronic devices where the hydrophilic sulfamate groups could be used for moisture sensing. mdpi.com

Organic Electronics : The electronic properties of the brominated aromatic ring combined with the polar sulfamate group could be of interest in the design of new organic materials for electronic applications. chemscene.com Future studies might investigate the use of this compound as a building block for organic semiconductors, dielectrics, or materials with nonlinear optical properties. The ability to subsequently modify the molecule via cross-coupling reactions at the bromine position provides a pathway to tune these electronic properties systematically.

Q & A

Basic: What are the optimized synthetic routes for 3-bromophenyl sulfamate, and how do reaction conditions influence yield?

Synthesis typically involves sulfamoylation of 3-bromophenol using sulfamoyl chloride under anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric control of sulfamoyl chloride, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yield optimization requires monitoring by TLC and adjusting pH during workup to avoid decomposition .

Basic: Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify sulfamate (-OSO₂NH₂) and aryl bromine signals. FT-IR verifies S=O stretching (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns from bromine. Purity assessment uses HPLC with UV detection (λ = 254 nm) or capillary electrophoresis (CE) for resolving sulfamate analogs. Contaminant detection (e.g., carbamate byproducts) requires CE or LC-MS .

Advanced: How does crystallographic analysis elucidate the hydrogen-bonding network in this compound derivatives?

Single-crystal X-ray diffraction reveals intermolecular N-H···O and O-H···N hydrogen bonds between sulfamate groups and aromatic rings, stabilizing the lattice. For example, in 4-(3-bromophenyl)pyrimidin-2-amine (orthorhombic Pbca), hydrogen bonds form layered structures with π-π stacking (3.8–4.2 Å spacing). Hirshfeld surface analysis quantifies interactions (e.g., 12% H-bond contribution) and identifies Br···H contacts (5–7%). Thermal ellipsoid models assess dynamic disorder, critical for understanding solubility and reactivity .

Advanced: What computational methods predict the nonlinear optical (NLO) properties of this compound analogs?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments. Frontier molecular orbital (FMO) analysis identifies charge transfer between bromophenyl and sulfamate moieties. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating electronic transitions (e.g., π→π* at ~300 nm) with NLO response. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites for derivatization .

Basic: What biological screening approaches are used to evaluate this compound’s bioactivity?

In vitro assays include:

- Antimicrobial : MIC determination against Gram-positive bacteria (e.g., S. aureus) via broth microdilution.

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation.

- Enzyme inhibition : Fluorescence-based assays for sulfatase or carbonic anhydrase inhibition. Metabolite stability is assessed using liver microsomes (CYP450 isoforms). Structure-activity relationships (SAR) guide halogen substitution or sulfamate esterification .

Advanced: How can researchers resolve contradictions in immunoassay cross-reactivity data for sulfamate toxins?

Discrepancies arise from sulfamate lability (e.g., N-21 sulfate loss) and antibody specificity. Mitigation strategies:

- Sample stabilization : Add EDTA to chelate metal ions that catalyze degradation.

- Cross-validation : Compare ELISA results with CE or LC-MS/MS for carbamate analogs.

- Epimer discrimination : Use chiral columns (e.g., β-cyclodextrin) to separate Cl/C2 sulfamate epimers. Calibrate assays with certified reference materials to minimize false positives .

Advanced: What toxicological considerations apply to sulfamate derivatives in pharmacological studies?

Sulfamates may hydrolyze to genotoxic amines (e.g., aryl amines) under acidic conditions. AMES testing evaluates mutagenicity via Salmonella strains (TA98/TA100). Metabolic profiling (e.g., rat hepatocytes) identifies N-acetylated or glucuronidated metabolites. Acute toxicity (LD₅₀) is assessed in rodent models, while subchronic studies (28-day) monitor renal/hepatic biomarkers. Regulatory compliance follows ICH M7 and OECD guidelines .

Basic: How does solvent polarity affect the solubility and stability of this compound?

Solubility follows the order: DMSO > DMF > acetone > ethanol > water. In aqueous buffers (pH 7.4), hydrolysis half-life (t₁/₂) is <24 hours due to sulfamate group lability. Stability improves in aprotic solvents (e.g., acetonitrile, t₁/₂ >7 days at 4°C). Cosolvents (e.g., PEG-400) enhance bioavailability in in vivo studies. LogP values (2.1–2.5) predict moderate membrane permeability .

Notes

- Methodology : Emphasize interdisciplinary approaches (synthesis, computational, bioassay) for robustness.

- Data Contradictions : Highlight replication and orthogonal validation techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.